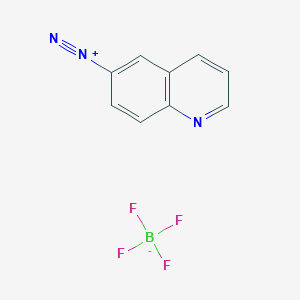

Quinolin-6-diazonium tetrafluoroborate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H6BF4N3 |

|---|---|

Molecular Weight |

242.97 g/mol |

IUPAC Name |

quinoline-6-diazonium;tetrafluoroborate |

InChI |

InChI=1S/C9H6N3.BF4/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;2-1(3,4)5/h1-6H;/q+1;-1 |

InChI Key |

VMBDXKFYPUIODE-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC2=C(C=CC(=C2)[N+]#N)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 6 Diazonium Tetrafluoroborate

Classical Diazotization Protocols for Quinoline-6-amine Precursors

Conventional synthetic routes to quinolin-6-diazonium tetrafluoroborate (B81430) are founded on well-established diazotization reactions of 6-aminoquinoline and its derivatives. These methods, while effective, often involve the careful handling of potentially unstable intermediates.

Synthesis and Functionalization of 6-Aminoquinoline Derivatives

The accessibility and functionalization of the starting material, 6-aminoquinoline, are pivotal for the synthesis of the target diazonium salt. 6-Aminoquinoline itself is typically synthesized from 6-nitroquinoline through reduction. nih.gov A common laboratory-scale synthesis involves the Skraup–Doebner–Von Miller reaction to produce 6-nitroquinoline, followed by reduction using reagents like tin(II) chloride. nih.gov The amino group of 6-aminoquinoline serves as a versatile handle for further functionalization, allowing for the introduction of various substituents onto the quinoline (B57606) core, which can then be carried through the diazotization process. nih.gov

Optimization of Diazotization Reaction Conditions (e.g., Nitrous Acid, Acidic Media)

The core of the synthesis is the diazotization of the primary aromatic amine, 6-aminoquinoline. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid. researchgate.netgoogle.com The choice of acidic medium is crucial for the reaction's success. Strong mineral acids such as hydrochloric acid or sulfuric acid are commonly employed to facilitate the formation of the nitrosonium ion (NO⁺), the active electrophile that reacts with the amino group. rsc.org

The reaction is highly exothermic and the resulting diazonium salts can be unstable, necessitating careful temperature control, typically between 0 and 5 °C, to prevent decomposition. google.com Optimization of the reaction conditions involves a careful balance of the stoichiometry of the reagents, the concentration of the acid, and the reaction temperature to maximize the yield of the diazonium salt while minimizing side reactions. For instance, an excess of nitrous acid should be avoided as it can lead to unwanted side products. nih.gov

The general mechanism for the diazotization of a primary aromatic amine is outlined below:

Table 1: Key Parameters for Optimization of Diazotization

| Parameter | Importance | Typical Conditions |

| Temperature | Prevents decomposition of the unstable diazonium salt. | 0–5 °C |

| Acidic Medium | Generates the active nitrosonium ion (NO⁺) from NaNO₂. | HCl, H₂SO₄, HBF₄ |

| Nitrosating Agent | Source of the nitrosonium ion. | Sodium Nitrite (NaNO₂) |

| Stoichiometry | Prevents side reactions from excess reagents. | Near-equimolar amounts of amine and nitrite. |

Counterion Exchange Strategies for Tetrafluoroborate Salt Formation

While the initial diazotization in the presence of hydrochloric or sulfuric acid yields the corresponding chloride or sulfate salt, these are often unstable and not easily isolated. To obtain a more stable, solid diazonium salt, a counterion exchange is performed. The addition of tetrafluoroboric acid (HBF₄) or a salt such as sodium tetrafluoroborate (NaBF₄) to the reaction mixture results in the precipitation of the quinolin-6-diazonium tetrafluoroborate. researchgate.netorganic-chemistry.org

The tetrafluoroborate anion (BF₄⁻) is a non-nucleophilic counterion that forms a more stable and often crystalline salt with the diazonium cation, allowing for its isolation, purification, and storage. ifremer.frgoogle.com This increased stability is a significant advantage for subsequent synthetic transformations. google.com The precipitation of the tetrafluoroborate salt from the aqueous reaction medium is a key step in its isolation. arkat-usa.org

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing safer, more efficient, and environmentally friendly methods for chemical synthesis. This has led to the application of advanced technologies to the preparation of diazonium salts, including this compound.

Continuous Flow Chemistry Techniques for this compound Generation and Handling

Continuous flow chemistry offers several advantages for handling hazardous and unstable intermediates like diazonium salts. rsc.org In a flow system, small volumes of reagents are continuously mixed and reacted in a microreactor or a coiled tube. beilstein-journals.org This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net The superior heat and mass transfer in flow reactors significantly reduces the risk of runaway reactions and the formation of decomposition products. acs.org

For the synthesis of aryldiazonium tetrafluoroborates, a continuous flow process can be designed where the amine solution and the nitrosating agent are mixed in a cooled reactor to generate the diazonium salt in situ. This stream can then be immediately combined with a solution of a tetrafluoroborate salt to induce the precipitation of the stable product. arkat-usa.org This approach minimizes the accumulation of the unstable diazonium intermediate, thereby enhancing the safety and efficiency of the process. arkat-usa.orgrsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Diazonium Salts

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to accumulation of unstable intermediates. | Enhanced safety due to small reaction volumes and in situ consumption. rsc.org |

| Heat Transfer | Less efficient, potential for localized hotspots. | Highly efficient, precise temperature control. acs.org |

| Scalability | Can be challenging and hazardous. | More straightforward and safer to scale up. |

| Reaction Time | Often longer to ensure complete reaction. | Significantly shorter due to efficient mixing. |

| Product Purity | May require more extensive purification. | Often higher purity due to better control over side reactions. |

In Situ Generation and Immediate Reaction Strategies for Unstable Intermediates

A key strategy for working with unstable intermediates is their in situ generation and immediate consumption in a subsequent reaction. beilstein-journals.org This is a cornerstone of many continuous flow processes. beilstein-journals.org In the context of this compound, this would involve the diazotization of 6-aminoquinoline in a flow reactor, followed by the immediate introduction of a coupling partner to react with the freshly generated diazonium salt.

Exploration of Catalyst-Free and Green Chemistry Principles in Synthetic Routes

The synthesis of this compound, a valuable intermediate in organic synthesis, has traditionally relied on methods that, while effective, may not align with the contemporary principles of green chemistry. The classic approach involves the diazotization of 6-aminoquinoline using sodium nitrite in the presence of a strong mineral acid like tetrafluoroboric acid. This process, though inherently catalyst-free, raises environmental and safety concerns due to the use of strong acids and the potential evolution of toxic nitrogen oxides. thieme-connect.com Consequently, the exploration of cleaner, safer, and more sustainable synthetic routes is an area of active research. This section delves into catalyst-free methodologies and the incorporation of green chemistry principles, such as the use of alternative reagents, innovative reaction technologies, and environmentally benign solvent systems, for the synthesis of this compound and its analogs.

Catalyst-Free Diazotization with Organic Nitrites

A significant advancement in greening the diazotization process is the substitution of the traditional sodium nitrite/mineral acid system with organic nitrites, such as tert-butyl nitrite (TBN) or isopentyl nitrite. This approach offers several advantages, including the ability to perform the reaction under milder, often non-aqueous or strong-acid-free conditions, which simplifies the work-up procedure and minimizes acid waste. semanticscholar.org The reaction proceeds without the need for a catalyst and is effective for a wide range of aromatic and heteroaromatic amines. semanticscholar.org

The general reaction scheme for the synthesis of this compound using an organic nitrite is as follows: 6-aminoquinoline is dissolved in a suitable organic solvent, such as acetonitrile or ethanol. An organic nitrite is then added, followed by a source of the tetrafluoroborate anion, typically tetrafluoroboric acid or a salt like sodium tetrafluoroborate. The reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the resulting diazonium salt. This method circumvents the in situ generation of nitrous acid from sodium nitrite and a strong acid, thereby offering better control over the reaction and improving the safety profile. semanticscholar.org

Flow Chemistry for Enhanced Safety and Efficiency

Flow chemistry has emerged as a powerful green technology for handling hazardous reactions, and its application to the synthesis of diazonium salts is particularly noteworthy. researchgate.netarkat-usa.org Diazonium salts are known for their potential instability and explosive nature, especially in the solid state. Continuous flow processing mitigates these risks by performing the reaction in a small-volume, continuously moving stream. d-nb.infopolimi.it This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. researchgate.netarkat-usa.org

A typical flow synthesis setup for aryldiazonium tetrafluoroborates involves pumping a solution of the aromatic amine (in this case, 6-aminoquinoline) in a suitable solvent and a solution of the diazotizing agent (e.g., isopentyl nitrite and an acid) through separate channels. arkat-usa.org These streams converge at a T-mixer and then pass through a temperature-controlled reactor coil where the diazotization occurs. The resulting stream containing the unstable diazonium intermediate is then immediately mixed with a solution of a tetrafluoroborate source, such as sodium tetrafluoroborate, to precipitate the more stable this compound. arkat-usa.org This "just-in-time" generation and consumption of the hazardous intermediate significantly reduces the risk of accumulation and potential decomposition. d-nb.info

| Parameter | Condition | Rationale (Green Chemistry Principle) |

|---|---|---|

| Starting Material | 6-Aminoquinoline | - |

| Diazotizing Agent | Isopentyl nitrite | Milder alternative to NaNO2/strong acid; avoids NOx gas. |

| Solvent | Acetonitrile/Ethanol | Common organic solvents; potential for greener solvent substitution. |

| Anion Source | Sodium tetrafluoroborate | Readily available and effective precipitating agent. |

| Reactor Type | PTFE Coil Reactor | Excellent chemical resistance and heat transfer. |

| Temperature | 0 °C | Precise temperature control enhances safety and selectivity (Energy Efficiency). |

| Residence Time | < 5 minutes | Rapid reaction minimizes byproduct formation and decomposition (Process Intensification). |

| Yields | Generally high (often >90% for various anilines) | High efficiency and atom economy. |

Mechanochemistry and Solid-State Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), represents a significant step towards solvent-free synthesis, a key goal of green chemistry. While the direct synthesis of diazonium salts via mechanochemistry is not yet widely reported, the principle of using mechanical activation for reactions involving these salts is being explored. This approach eliminates the need for bulk solvents, thereby reducing waste and environmental impact.

Another green approach is the use of solid-supported reagents or catalysts. For instance, a sulfonic cation-exchange resin can be used as a recyclable, solid acid source for the diazotization of aromatic amines in water. organic-chemistry.org This method avoids the use of corrosive strong acids and simplifies the purification process, as the solid acid can be easily filtered off. Similarly, diazotization reactions on clay surfaces have been investigated as a green alternative. researchgate.net A paste of the amine and a clay catalyst is cooled and then treated with a nitrite solution to form a diazonium-clay complex, which can then be used in subsequent reactions. researchgate.net

| Approach | Key Features | Green Chemistry Advantages |

|---|---|---|

| Organic Nitrites | Use of tert-butyl nitrite or isopentyl nitrite. | Milder reaction conditions, avoids strong mineral acids and NOx formation. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, improved process control, reduced waste, process intensification. |

| Solid-Supported Acids | Use of sulfonic cation-exchange resins. | Recyclable acid source, reduced corrosion, simplified work-up. |

| Mechanochemistry | Solvent-free reaction via ball milling. | Elimination of bulk solvents, reduced waste, energy efficiency. |

Reactivity and Mechanistic Investigations of Quinolin 6 Diazonium Tetrafluoroborate

Modes of Aryl Radical Generation from Quinolin-6-diazonium Tetrafluoroborate (B81430)

The transformation of the relatively stable quinolin-6-diazonium salt into the transient quinoline-6-yl radical is the key step that initiates its synthetic utility. This conversion is achieved by the irreversible loss of a dinitrogen molecule (N₂), a process that can be triggered by heat, light, or electron transfer.

Arenediazonium tetrafluoroborate salts are generally more thermally stable than their chloride or bromide counterparts, often allowing for their isolation as solid materials. lkouniv.ac.inresearchgate.net Thermal decomposition occurs when sufficient energy is supplied to overcome the activation barrier for C-N bond cleavage, leading to the homolytic release of nitrogen gas and the formation of the corresponding aryl radical and a boron trifluoride radical.

The stability of diazonium salts is influenced by the electronic nature of the substituents on the aromatic ring. While specific decomposition temperatures for quinolin-6-diazonium tetrafluoroborate are not extensively documented, general trends show that electron-withdrawing groups can destabilize the salt, whereas electron-donating groups may increase its stability. Control over the thermal decomposition is crucial in synthetic applications to ensure the radical is generated at a desired rate, preventing unwanted side reactions. lkouniv.ac.in This is often achieved by carefully managing the reaction temperature. In some cases, the decomposition is performed in a solvent that can act as a radical trap or participate in the subsequent reaction. lkouniv.ac.in

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating aryl radicals from diazonium salts. nih.gov This technique utilizes a photocatalyst, such as ruthenium or iridium complexes (e.g., [Ru(bpy)₃]Cl₂), which becomes a potent single-electron donor upon excitation with visible light. nih.gov

The catalytic cycle begins with the photoexcitation of the catalyst. The excited-state catalyst then transfers a single electron to the quinolin-6-diazonium salt. This reduction prompts the rapid fragmentation of the diazonium group, releasing N₂ gas and generating the quinoline-6-yl radical. The original photocatalyst is regenerated in a subsequent step, completing the catalytic cycle. These reactions are prized for their mild conditions, often proceeding at room temperature and exhibiting high functional group tolerance. nih.gov

| Catalyst Type | Common Examples | Wavelength | General Mechanism |

| Ruthenium-based | [Ru(bpy)₃]Cl₂ | ~455 nm (Blue Light) | Oxidative Quenching Cycle |

| Iridium-based | [Ir(ppy)₂(dtb-bpy)]PF₆ | ~455 nm (Blue Light) | Oxidative Quenching Cycle |

| Organic Dyes | Eosin Y | ~520 nm (Green Light) | Oxidative Quenching Cycle |

This table presents common photocatalyst systems used for aryl radical generation from diazonium salts.

Beyond photoredox catalysis, the quinoline-6-yl radical can be generated through direct reduction of the diazonium salt via single electron transfer (SET) from various reagents.

Metal-Assisted Reduction: Classic reactions like the Sandmeyer and Meerwein reactions utilize copper(I) salts as a catalyst. The Cu(I) species acts as a one-electron reducing agent, transferring an electron to the diazonium salt to initiate the loss of N₂ and form the aryl radical. mycollegevcampus.com This method is foundational in aryl radical chemistry. lkouniv.ac.inmycollegevcampus.com

Metal-Free Reduction: Aryl radicals can also be generated under metal-free conditions. For instance, certain organic molecules can promote the decomposition of diazonium salts. Pyridine (B92270) has been shown to react with aryldiazonium tetrafluoroborates to form an aryldiazopyridinium intermediate. nih.gov This adduct can decompose to form the aryl radical, a pyridinium tetrafluoroborate radical, and nitrogen. nih.gov This pathway provides a metal-free alternative for initiating radical reactions. nih.gov

Radical Reactivity in Carbon-Carbon Bond Forming Reactions

Once generated, the electrophilic quinoline-6-yl radical readily participates in a variety of reactions to form new carbon-carbon bonds, making it a valuable intermediate for constructing complex molecules.

The Meerwein arylation is a classic radical reaction involving the addition of an aryl radical to an electron-deficient alkene or alkyne. lkouniv.ac.in The quinoline-6-yl radical can add across the double or triple bond of a suitable acceptor, generating a new carbon-centered radical intermediate. This intermediate can then be trapped by a variety of species or undergo elimination to yield the final arylated product.

A related transformation is carbooxygenation, where the radical addition to an alkene is followed by trapping of the resulting alkyl radical with an oxygen-centered species. For example, in the presence of a stable radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the intermediate formed after the initial C-C bond formation can recombine with TEMPO to yield a carbooxygenated product. This process is driven by the persistent radical effect, ensuring high selectivity for the cross-coupled product. nih.gov

The quinoline-6-yl radical is a key intermediate in the synthesis of fused polycyclic heteroaromatic systems through cyclization reactions.

Intramolecular Cyclization: In a Pschorr-type reaction, if the quinoline (B57606) ring bears a suitably positioned aryl or vinyl group (e.g., at the 5- or 7-position), the generated quinoline-6-yl radical can attack this appended group in an intramolecular fashion. wikipedia.orgthieme.deorganic-chemistry.org This radical cyclization, followed by rearomatization, leads to the formation of rigid, planar polycyclic systems like phenanthrene derivatives. wikipedia.orgthieme.de This strategy is a powerful tool for building complex aromatic cores from relatively simple precursors.

Intermolecular Cyclization: The quinoline-6-yl radical can also initiate a cascade of intermolecular reactions that culminate in a cyclization event. A notable example is the synthesis of benzothieno[2,3-b]quinolines. In this transformation, an aryl radical (analogous to the quinoline-6-yl radical) first adds to an aryl isothiocyanate. nih.gov This initial intermolecular step forms an α-(arylsulfanyl)imidoyl radical. This new radical intermediate then undergoes a 5-exo-dig cyclization onto a tethered alkyne, followed by a subsequent six-membered ring closure onto an aromatic ring to construct the final tetracyclic product. nih.gov This cascade process allows for the rapid assembly of complex heterocyclic frameworks in a single pot. nih.gov

| Reaction Type | Reactants | Key Steps | Product |

| Pschorr Cyclization (Intramolecular) | Substituted Quinoline-6-diazonium salt | 1. Radical generation at C6. 2. Intramolecular attack on adjacent ring. 3. Rearomatization. | Fused Polycyclic Aromatic System |

| Benzothienoquinoline Synthesis (Intermolecular Cascade) | Quinoline-6-yl radical + Aryl isothiocyanate with alkyne side chain | 1. Intermolecular radical addition to isothiocyanate. 2. 5-exo-dig cyclization. 3. 6-membered cyclization. | Benzothieno[2,3-b]quinoline derivative |

This table outlines representative cyclization strategies involving quinoline-6-yl radicals or their analogs.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Diazonium Salts

Arenediazonium salts, including this compound, serve as highly reactive electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. Their enhanced reactivity compared to traditional aryl halides allows for transformations under milder conditions. researchgate.netresearchgate.net The diazonium group's excellent leaving group capacity, releasing gaseous nitrogen (N₂), provides a strong thermodynamic driving force for these reactions. researchgate.net While specific studies detailing the use of this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of aryldiazonium salts in cornerstone C-C bond-forming reactions such as the Suzuki-Miyaura, Heck-Matsuda, and Stille couplings.

The Suzuki-Miyaura reaction , which forges a bond between an aryl electrophile and an organoboron compound, is readily applicable to aryldiazonium salts. mdpi.comyoutube.com The reaction typically proceeds at room temperature using a palladium catalyst, often without the need for additional ligands or bases, which are mandatory for less reactive aryl halides. mdpi.comyoutube.com This efficiency stems from the high reactivity of the cationic palladium(II) intermediates generated from the diazonium salt. mdpi.com

The Heck-Matsuda reaction involves the palladium-catalyzed arylation of an alkene. organic-chemistry.orgpensoft.net Aryldiazonium salts are particularly effective substrates for this transformation, often enabling the reaction to proceed at room temperature. pensoft.net The use of palladium on charcoal (Pd/C) as a heterogeneous catalyst has been shown to be effective for the Heck cross-coupling of aryldiazonium tetrafluoroborates with acrylates. pensoft.net

The Stille reaction , coupling the diazonium salt with an organostannane reagent, represents another potential application. core.ac.uknih.gov Although less common for diazonium salts compared to Suzuki or Heck reactions, the fundamental steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are compatible with these electrophiles. core.ac.uk

A general representation of these cross-coupling reactions is presented below:

Table 1: Comparison of Typical Conditions for Cross-Coupling Reactions

| Reaction | Typical Catalyst | Ligand | Base | Temperature (°C) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd/C | Often ligandless | Often base-free | Room Temp. |

| Heck-Matsuda | Pd(OAc)₂ or Pd/C | Often ligandless | Often base-free | Room Temp. |

Reactivity in Carbon-Heteroatom Bond Forming Reactions

The Sandmeyer reaction is a classic and powerful method for converting an arylamine into an aryl halide or pseudohalide via its diazonium salt intermediate. chemicalbook.comrsc.org This transformation is particularly valuable as it allows for the introduction of substituents that are not easily installed through direct electrophilic aromatic substitution. The reaction is characterized by the use of copper(I) salts (e.g., CuCl, CuBr, CuCN) which act as catalysts. chemicalbook.compensoft.net

The mechanism proceeds through a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of dinitrogen gas. rsc.org The aryl radical then reacts with the copper(II) halide to yield the final aryl halide product and regenerate the copper(I) catalyst. rsc.org

For this compound, these reactions would yield the corresponding 6-substituted quinolines:

Chlorination: Reaction with copper(I) chloride (CuCl) would produce 6-chloroquinoline.

Bromination: Reaction with copper(I) bromide (CuBr) would yield 6-bromoquinoline.

Cyanation: Treatment with copper(I) cyanide (CuCN) affords 6-cyanoquinoline. This transformation is particularly useful as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. derpharmachemica.com

While copper(I) catalysis is characteristic of the Sandmeyer reaction, the introduction of iodine can be achieved simply by treating the diazonium salt with a solution of potassium iodide (KI), without the need for a copper catalyst. nih.gov Fluorination is typically accomplished via the Balz-Schiemann reaction, which involves the thermal decomposition of the aryldiazonium tetrafluoroborate salt itself. pensoft.net

Table 2: Sandmeyer and Related Reactions for Heteroatom Introduction

| Desired Product | Reagent | Reaction Name |

|---|---|---|

| 6-Chloroquinoline | CuCl / HCl | Sandmeyer |

| 6-Bromoquinoline | CuBr / HBr | Sandmeyer |

| 6-Cyanoquinoline | CuCN / KCN | Sandmeyer |

| 6-Iodoquinoline | KI | - |

Beyond halogens, the diazonium group is an excellent precursor for installing various nitrogen- and oxygen-containing functionalities onto the quinoline ring.

The synthesis of phenols from diazonium salts is a well-established transformation. lkouniv.ac.in Heating an aqueous acidic solution of this compound would lead to its decomposition and reaction with water to form 6-hydroxyquinoline. This reaction provides a milder alternative to other methods of phenol synthesis. lkouniv.ac.in

Nitrogen-based functional groups can also be introduced. The reaction of a diazonium salt with sodium azide (NaN₃) is an effective method for the synthesis of aryl azides. Therefore, treating this compound with sodium azide would be the expected route to 6-azidoquinoline. This reaction proceeds readily without the need for a metal catalyst. Similarly, although less common, the diazonium group can be replaced by a nitro group (-NO₂) by treatment with sodium nitrite (B80452) (NaNO₂) in the presence of a copper catalyst.

Table 3: Synthesis of N- and O-Functionalized Quinolines

| Target Functional Group | Reagent(s) | Expected Product |

|---|---|---|

| Hydroxyl (-OH) | H₂O, H⁺, Heat (Δ) | 6-Hydroxyquinoline |

| Azido (-N₃) | NaN₃ | 6-Azidoquinoline |

Ionic Reactivity and Electrophilic Pathways

This compound is a potent electrophile that can react with electron-rich aromatic compounds in a process known as diazo coupling. This electrophilic aromatic substitution reaction is the cornerstone of synthetic azo dye chemistry. core.ac.uk The reaction involves the attack of the activated aromatic ring (the coupling component), such as a phenol or an aniline, on the terminal nitrogen of the diazonium salt.

For the reaction to be successful, the coupling component must possess a strong electron-donating group (e.g., -OH, -NR₂). The reaction is also highly pH-dependent; couplings with phenols are typically carried out under mildly alkaline conditions, while couplings with anilines are performed in weakly acidic media. researchgate.net

A recent study detailed the synthesis of hydrazonoyl chloride by coupling freshly prepared quinoline-6-diazonium chloride with 3-chloroethane-2,4-dione in a buffered solution, a transformation that relies on the electrophilicity of the diazonium ion. pensoft.net This showcases the practical utility of Quinolin-6-diazonium salts as electrophiles in C-N bond-forming reactions. pensoft.net The product of a typical azo coupling is a brightly colored azo compound, where the quinoline moiety is linked to another aromatic system via a -N=N- bridge. For example, coupling with 8-hydroxyquinoline would yield an azo dye incorporating two quinoline units. derpharmachemica.com

Table 4: Conditions for Azo Coupling Reactions

| Coupling Component | Activating Group | Optimal pH | Product Type |

|---|---|---|---|

| Phenols | -OH | Weakly Alkaline (8-10) | Hydroxyazo Compound |

The diazonium group (-N₂⁺) is one of the most powerful electron-withdrawing groups. Its presence on the quinoline ring significantly deactivates the ring system towards typical electrophilic aromatic substitution reactions. Any electrophilic attack would be directed to positions least deactivated by the diazonium group and the quinoline nitrogen.

However, the primary electrophilic role is played by the diazonium cation itself, as seen in azo coupling. nih.gov Beyond this, its utility in reactions analogous to electrophilic aromatic substitution is limited. Instead, the diazonium salt is more commonly employed as a precursor to an aryl radical or cation, which then engages in substitution reactions where the N₂ group is lost. nih.gov For instance, in the Gomberg-Bachmann reaction, the diazonium salt is treated with an arene in the presence of a base to generate an aryl radical, leading to the formation of biaryl compounds. lkouniv.ac.in While plausible, specific investigations into such electrophilic pathways for this compound are not widely reported.

Advanced Mechanistic Elucidation Studies

The reactivity of this compound is primarily dictated by the labile diazonium group, which can decompose to generate a highly reactive quinolin-6-yl cation or radical, depending on the reaction conditions. Understanding the intricate details of these reaction pathways is crucial for controlling the outcome and efficiency of synthetic transformations.

Identification and Characterization of Reaction Intermediates

The transient nature of the intermediates formed during the reactions of this compound makes their direct observation and characterization a significant challenge. However, a combination of spectroscopic techniques and trapping experiments has provided valuable insights into their identity.

In many reactions, the initial step is the heterolytic or homolytic cleavage of the C-N bond of the diazonium salt to release dinitrogen gas (N₂) and form a quinolin-6-yl cation or a quinolin-6-yl radical. The formation of the quinolin-6-yl radical is often favored in the presence of reducing agents or under photolytic conditions. This radical species is a key intermediate in various C-C and C-X (where X is a heteroatom) bond-forming reactions.

For instance, in Sandmeyer-type reactions, the quinolin-6-yl radical can be generated and subsequently trapped by a copper(I) halide to form an organocopper intermediate, which then leads to the corresponding 6-haloquinoline. While direct spectroscopic evidence for the quinolin-6-yl radical and its subsequent intermediates is scarce due to their short lifetimes, their existence is strongly supported by the nature of the final products and by analogy with well-studied benzenediazonium salt reactions.

In a different mechanistic pathway, the reaction of an aryl diazonium salt with a nitrile and an alkyne to form quinolines is proposed to proceed through the formation of a nitrilium salt intermediate. organic-chemistry.org This intermediate then undergoes a cycloaddition with the alkyne to construct the quinoline ring system. organic-chemistry.org While this describes the synthesis of quinolines, it highlights the potential for diverse intermediate formation from diazonium salts.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Quantitative studies on the kinetics and thermodynamics of reactions involving this compound are essential for optimizing reaction conditions and understanding the factors that govern reaction rates and equilibria. The thermal stability of aryldiazonium tetrafluoroborates is a critical factor, as they can undergo explosive decomposition. acs.org The decomposition is often a first-order process, and the rate is highly dependent on the electronic nature of the substituents on the aromatic ring and the reaction medium.

For aryldiazonium salts in general, electron-withdrawing groups tend to stabilize the diazonium salt, while electron-donating groups can decrease their stability. The quinoline ring itself, being a heteroaromatic system, influences the stability and reactivity of the diazonium group at the 6-position.

Kinetic studies often involve monitoring the disappearance of the diazonium salt concentration over time, typically using UV-Vis spectroscopy, or by measuring the rate of nitrogen evolution. The activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rate. These parameters provide valuable information about the transition state of the rate-determining step. For instance, a large positive entropy of activation would be consistent with a dissociative mechanism involving the release of N₂ gas.

Table 1: General Influence of Substituents on the Thermal Stability of Aryldiazonium Salts

| Substituent Type | Position | Effect on Stability |

| Electron-donating | para | Decreased stability |

| Electron-withdrawing | para | Increased stability |

This table presents a general trend and the specific effect can vary depending on the nature of the substituent and reaction conditions.

Influence of Solvent, Ligands, and Additives on Reaction Selectivity and Rate

The choice of solvent, the presence of ligands, and the addition of specific additives can profoundly impact the course of reactions involving this compound, influencing both the reaction rate and the selectivity towards a desired product.

Solvent Effects: The polarity, coordinating ability, and viscosity of the solvent can affect the stability of the diazonium salt and the nature of the reactive intermediates. In polar, non-coordinating solvents, the formation of the quinolin-6-yl cation via a heterolytic pathway may be favored. Conversely, in less polar or radical-stabilizing solvents, the homolytic cleavage to form the quinolin-6-yl radical can be more prominent. The solvent can also act as a reactant, leading to solvolysis products. For example, in aqueous solutions, the diazonium salt can decompose to form 6-hydroxyquinoline.

Ligand Effects: In metal-catalyzed reactions, such as Suzuki-Miyaura or Heck couplings, the nature of the ligand coordinated to the metal center is crucial in determining the catalytic activity and selectivity. Ligands can influence the rate of oxidative addition of the diazonium salt to the metal center, the stability of the organometallic intermediates, and the rate of reductive elimination to form the final product. While specific studies on ligand effects for this compound are limited, general principles from cross-coupling chemistry apply.

Additive Effects: Additives can play multiple roles in modulating the reactivity of this compound. Bases are often added to neutralize the acid generated during the reaction or to facilitate the formation of more reactive species. For example, in some coupling reactions, a base is required to activate the coupling partner. Radical initiators or inhibitors can be used to probe the involvement of radical pathways. The addition of specific salts can also influence the reaction by altering the ionic strength of the medium or by participating in ion exchange with the tetrafluoroborate counter-ion.

Table 2: Illustrative Effects of Reaction Conditions on the Reactivity of Aryldiazonium Salts

| Condition | Parameter | General Effect |

| Solvent | Polarity | Influences ionic vs. radical pathways |

| Ligand | Steric/Electronic Properties | Modulates catalyst activity and selectivity |

| Additive | Base/Radical Initiator | Can alter reaction mechanism and rate |

This table provides a generalized overview. Specific outcomes are highly dependent on the particular reaction system.

Applications of Quinolin 6 Diazonium Tetrafluoroborate in Complex Organic Synthesis

Synthesis of Novel Substituted Quinoline (B57606) Derivatives

The strategic placement of the diazonium group at the C-6 position of the quinoline nucleus makes quinolin-6-diazonium tetrafluoroborate (B81430) an ideal starting material for introducing a diverse range of functional groups, leading to the generation of novel substituted quinolines with potential applications in medicinal chemistry and materials science.

Regioselective Functionalization at the C-6 Position of Quinoline

One of the most powerful applications of quinolin-6-diazonium tetrafluoroborate is in the regioselective introduction of substituents at the C-6 position. This is primarily achieved through Sandmeyer and Sandmeyer-type reactions, where the diazonium group is replaced by a variety of functionalities with high precision. These reactions are prized for their reliability and broad substrate scope.

Detailed research has demonstrated the successful conversion of this compound into various 6-substituted quinolines. For instance, in a Sandmeyer-type difluoromethylation reaction, this compound serves as the precursor for the synthesis of 6-(difluoromethyl)quinoline. Similarly, the introduction of a trifluoromethylthio group at the C-6 position has been accomplished through a Sandmeyer trifluoromethylthiolation reaction, yielding 6-[(trifluoromethyl)thio]quinoline. These transformations highlight the compound's utility in installing fluorine-containing moieties, which are of significant interest in pharmaceutical development due to their ability to modulate a molecule's physicochemical and biological properties.

Table 1: Examples of Regioselective Functionalization at the C-6 Position

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | TMSCF₂H, Cu(I) salt | 6-(Difluoromethyl)quinoline | Sandmeyer-type Difluoromethylation |

| This compound | TMSCF₃, CuSCN | 6-[(Trifluoromethyl)thio]quinoline | Sandmeyer Trifluoromethylthiolation |

Construction of Multi-Substituted Quinoline Architectures

Beyond single substitutions, this compound holds potential as a key building block in the construction of more complex, multi-substituted quinoline architectures. While direct examples starting from this specific diazonium salt are not extensively documented, the general reactivity of aryl diazonium salts in multicomponent reactions suggests a promising avenue for its application.

A notable strategy for the synthesis of multiply substituted quinolines involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. This approach allows for the rapid and efficient assembly of complex quinoline cores in a single step. By employing this compound in such a reaction, it is conceivable that a pre-existing quinoline scaffold could be further elaborated with additional substituents, leading to the formation of highly functionalized and structurally diverse quinoline derivatives. This method offers a convergent and atom-economical pathway to novel quinoline-based compounds that would be challenging to access through traditional linear synthetic routes.

Precursor for Fused Polycyclic Heterocyclic Systems

The reactivity of the diazonium group in this compound also extends to its use as a precursor for the synthesis of fused polycyclic heterocyclic systems. Through intramolecular cyclization reactions, the quinoline core can be annulated with additional rings, leading to the formation of complex and medicinally relevant scaffolds.

Formation of Indoloquinolines and Related Annulated Scaffolds

The synthesis of indoloquinolines, a class of compounds with significant biological activity, can be envisioned through strategies involving intramolecular cyclization of appropriately substituted quinoline precursors derived from this compound. A classic and powerful method for achieving such transformations is the Pschorr cyclization. This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt, typically catalyzed by copper.

By starting with a 6-aminoquinoline and introducing an N-aryl substituent, subsequent diazotization to form the corresponding diazonium salt would set the stage for an intramolecular Pschorr cyclization. The resulting radical cyclization would lead to the formation of the indoloquinoline framework. While direct examples commencing with this compound are not prevalent in the literature, the principles of the Pschorr cyclization are well-established and provide a clear synthetic pathway to these fused systems.

Synthesis of Chromenoquinolines and Other Polycyclic Aromatic Compounds

Similar to the synthesis of indoloquinolines, the construction of chromenoquinolines and other polycyclic aromatic compounds can be approached using this compound as a key intermediate. The Pschorr cyclization again presents a viable strategy. For the synthesis of chromenoquinolines, a precursor bearing a phenoxy group ortho to the diazonium-derived radical would be required. Intramolecular radical cyclization would then lead to the formation of the chromene ring fused to the quinoline core.

The generation of aryl radicals from diazonium tetrafluoroborates has been successfully applied in the synthesis of other fused systems, such as benzothieno[2,3-b]quinolines. In these reactions, the aryl radical generated from the diazonium salt attacks a neighboring aromatic or heteroaromatic ring, leading to the annulated product. This demonstrates the broader applicability of this methodology for constructing a variety of fused polycyclic aromatic compounds from this compound.

Generation of Quinolinone and Quinazolinone Derivatives via Rearrangement or Cyclization

The conversion of this compound into quinolinone and quinazolinone derivatives through rearrangement or cyclization reactions is a less documented area of its application. However, plausible synthetic routes can be postulated based on the known reactivity of diazonium salts and quinoline derivatives.

The hydrolysis of an aryl diazonium salt to a phenol is a well-known transformation. It is conceivable that under specific conditions, the hydrolysis of this compound could lead to the formation of 6-hydroxyquinoline, which exists in tautomeric equilibrium with the corresponding quinolin-6(1H)-one. This would provide a direct entry into the quinolinone scaffold.

The synthesis of quinazolinones would require the introduction of an additional nitrogen atom and the formation of a new pyrimidine ring. While direct cyclization of this compound to a quinazolinone is not a standard transformation, multi-step sequences could be envisioned. For example, conversion of the diazonium group to a nitrile via a Sandmeyer reaction, followed by elaboration of the cyano group and a neighboring substituent, could potentially lead to a cyclization precursor for the quinazolinone ring system. However, these proposed pathways remain speculative in the absence of direct literature precedents.

Table 2: Summary of Synthetic Applications

| Application | Section | Key Reaction Type(s) | Product Class |

|---|---|---|---|

| Regioselective Functionalization | 4.1.1 | Sandmeyer, Sandmeyer-type | 6-Substituted Quinolines |

| Multi-Substituted Architectures | 4.1.2 | Multicomponent Cascade Annulation | Multi-Substituted Quinolines |

| Fused Polycyclic Systems | 4.2.1 | Pschorr Cyclization | Indoloquinolines |

| Fused Polycyclic Systems | 4.2.2 | Pschorr Cyclization, Radical Cyclization | Chromenoquinolines, Polycyclic Aromatics |

| Heterocycle Generation | 4.2.3 | Hydrolysis (postulated), Multi-step sequences (postulated) | Quinolinones, Quinazolinones |

Contribution to the Generation of Diverse Chemical Libraries for Research Purposes

This compound is a valuable reagent in the synthesis of diverse chemical libraries, which are essential for drug discovery and chemical biology research. The utility of this compound stems from the versatile reactivity of the diazonium group, which can be readily displaced by a wide array of substituents. This allows for the late-stage functionalization of the quinoline scaffold at the 6-position, enabling the rapid generation of numerous analogs from a common intermediate. organic-chemistry.orgnih.govrsc.org

The quinoline core is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. mdpi.commdpi.comnih.gov By starting with this compound, chemists can introduce various functional groups, leading to libraries of compounds with diverse physicochemical properties. These libraries are then screened for biological activity, aiding in the identification of new therapeutic leads.

The diazonium salt can participate in a variety of well-established transformations, including:

Sandmeyer and Schiemann Reactions: These reactions allow for the introduction of halogens (F, Cl, Br, I) and cyano groups, which are important functionalities in many pharmaceutical compounds. arkat-usa.orglkouniv.ac.instudy.com

Metal-Catalyzed Cross-Coupling Reactions: The diazonium group can be used in place of traditional halides in reactions like Suzuki, Heck, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, attaching diverse aryl, vinyl, or alkynyl groups to the quinoline core.

Azo Coupling Reactions: Reaction with activated aromatic compounds, such as phenols and anilines, yields azo compounds. mychemblog.com These are often highly colored and have applications as dyes and molecular probes.

Reduction: The diazonium group can be reduced to a hydrazine or removed entirely (dediazoniation), which provides a route to otherwise difficult-to-synthesize substitution patterns. lkouniv.ac.in

The ability to perform these transformations on the quinoline scaffold allows for the systematic exploration of the structure-activity relationship (SAR) of new compound series. The table below illustrates the potential diversity that can be achieved starting from this compound.

Table 1: Representative Transformations for Chemical Library Generation

| Reaction Type | Reagent(s) | Functional Group Introduced at 6-Position | Resulting Compound Class |

|---|---|---|---|

| Schiemann Reaction | Heat (Δ) | Fluoro (-F) | 6-Fluoroquinolines |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | Chloro (-Cl) / Bromo (-Br) / Cyano (-CN) | 6-Haloquinolines / 6-Cyanoquinolines |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl (-Ar) | 6-Arylquinolines |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl (-CR=CR₂) | 6-Alkenylquinolines |

Exploration in the Synthesis of Advanced Materials Precursors

The quinoline moiety is not only significant in pharmaceuticals but also in materials science, where its derivatives are used in the development of functional materials such as organic light-emitting diodes (OLEDs), sensors, and conducting polymers. organic-chemistry.orgmdpi.com this compound serves as a key precursor for synthesizing functionalized quinoline monomers and building blocks for these advanced materials.

The electron-deficient nature of the quinoline ring system, combined with its rigid, planar structure, imparts desirable photophysical and electronic properties to materials incorporating this scaffold. mdpi.com The diazonium salt at the 6-position provides a reactive handle to covalently attach the quinoline unit to other molecules or polymer backbones.

Key applications in materials science include:

Synthesis of Functional Dyes and Pigments: Through azo coupling reactions, a variety of brightly colored azo dyes containing the quinoline structure can be synthesized. mychemblog.com These materials are investigated for use in textiles, optical data storage, and as pH indicators.

Precursors for Conjugated Polymers: The diazonium group can be utilized in polymerization reactions. For example, through metal-catalyzed cross-coupling reactions, bifunctional monomers can be created for the synthesis of conjugated polymers. These polymers, featuring quinoline units in the backbone, are explored for their potential in electronic and optoelectronic applications.

Surface Modification: Aryl diazonium salts are widely used to modify the surfaces of materials like metals, carbon nanotubes, and semiconductors. The spontaneous reaction of the diazonium salt with a surface results in the formation of a stable, covalently bonded organic layer. Grafting quinoline moieties onto surfaces can alter their chemical and physical properties, such as wettability, corrosion resistance, and electronic characteristics.

The table below outlines potential precursors for advanced materials that can be synthesized from this compound.

Table 2: Synthesis of Advanced Materials Precursors

| Precursor Type | Synthetic Route from Diazonium Salt | Potential Material Application |

|---|---|---|

| 6-Ethynylquinoline | Sonogashira Coupling | Building block for conjugated polymers and macrocycles |

| 6,6'-Biquinoline | Reductive Homocoupling | Ligand for catalysts and luminescent metal complexes |

| 6-(4-Vinylphenyl)quinoline | Suzuki or Heck Coupling | Monomer for polymerization to create functional polymers |

Advanced Characterization Methodologies in Quinolin 6 Diazonium Tetrafluoroborate Research

Spectroscopic Techniques for Detailed Structural Analysis

Spectroscopy is a cornerstone in the analysis of Quinolin-6-diazonium tetrafluoroborate (B81430), offering non-destructive and highly detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of Quinolin-6-diazonium tetrafluoroborate by mapping the carbon and proton framework.

¹H-NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For a quinoline (B57606) diazonium salt, the aromatic protons exhibit characteristic chemical shifts in the downfield region (typically δ > 7.0 ppm) due to the deshielding effects of the aromatic ring and the strongly electron-withdrawing diazonium group wikipedia.org. The specific splitting patterns (e.g., doublets, triplets) and coupling constants (J) reveal the substitution pattern on the quinoline ring.

¹³C-NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The carbons of the quinoline ring appear at distinct chemical shifts, and the carbon atom directly attached to the diazonium group is significantly deshielded. This analysis confirms the carbon skeleton of the quinoline core.

¹⁹F-NMR: Fluorine-19 NMR is used to characterize the tetrafluoroborate (BF₄⁻) counterion. It typically shows signals confirming the presence and chemical environment of the fluorine atoms within the anion.

Research has reported specific NMR data for a quinoline diazonium tetrafluoroborate, which can be summarized as follows arkat-usa.org:

| Nucleus | Chemical Shift (δ) in ppm | Observed Splitting and Coupling (J in Hz) |

| ¹H | 8.73, 8.37, 7.99, 7.81 | dd (J = 6.63 & 6.63), dd (J = 7.10 & 13.52), dd (J = 9.18 & 9.18), dd (J = 7.95 & 7.95) |

| ¹³C | 162.17, 158.55, 144.78, 144.66, 133.46, 133.41, 127.47, 118.81, 118.60, 105.65, 105.48 | Not reported |

| ¹⁹F | -102.55, -148.37 | Not reported |

This data table presents NMR spectral information for a quinoline diazonium tetrafluoroborate derivative as reported in the literature. arkat-usa.org

Mass spectrometry (MS) is employed to determine the accurate molecular weight of this compound and to study its fragmentation pathways. Upon ionization, the molecular ion ([M]⁺) is generated. Due to the inherent instability of diazonium salts, they often undergo facile fragmentation, primarily through the loss of a neutral dinitrogen (N₂) molecule, which is a thermodynamically favorable process rsc.org.

The primary fragmentation would involve:

Loss of N₂: The molecular ion loses N₂, a stable molecule, to form a quinolin-6-yl cation.

Fragmentation of the Quinoline Ring: The resulting quinolin-6-yl cation can undergo further fragmentation. A common pathway for quinoline radical cations is the loss of a hydrogen cyanide (HCN) molecule, leading to the formation of a C₈H₆˙⁺ fragment ion rsc.orgresearchgate.net.

| Ion/Fragment | Description | Expected m/z (mass-to-charge ratio) |

| [C₉H₆N₃]⁺ | Quinolin-6-diazonium cation | 168.06 |

| [C₉H₆N]⁺ | Quinolin-6-yl cation (after loss of N₂) | 140.05 |

| [C₈H₅]⁺ | Fragment after loss of HCN from quinolin-6-yl cation | 101.04 |

This table outlines the expected major fragments and their corresponding mass-to-charge ratios for this compound in mass spectrometry analysis.

It is important to note that some diazonium compounds can be unstable under typical mass spectrometry conditions rsc.org. Techniques like electrospray ionization (ESI) are generally preferred for analyzing such salts.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

N≡N Stretch: The most characteristic vibrational mode for any diazonium salt is the stretching of the nitrogen-nitrogen triple bond (N≡N). This appears as a strong and sharp absorption band in the IR spectrum, typically in the range of 2200-2310 cm⁻¹ researchgate.netgoogle.com. A reported IR spectrum for a quinoline diazonium tetrafluoroborate shows this peak at 2292 cm⁻¹ arkat-usa.org. This peak is a definitive indicator of the diazonium group's presence.

Aromatic C-H and C=C Stretches: The quinoline ring exhibits characteristic bands corresponding to aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region) ifremer.fr.

B-F Stretch: The tetrafluoroborate anion (BF₄⁻) gives rise to a strong, broad absorption band, usually around 1030-1080 cm⁻¹, corresponding to the B-F stretching vibrations.

| Functional Group / Bond | Technique | **Characteristic Wavenumber (cm⁻¹) ** | Significance |

| Diazonium (N≡N) | IR / Raman | ~2292 arkat-usa.org | Confirms the presence of the diazonium moiety. |

| Aromatic Ring (C=C) | IR / Raman | ~1585-1611 ifremer.fr | Indicates the quinoline aromatic system. |

| Tetrafluoroborate (B-F) | IR | ~1029 arkat-usa.org | Confirms the presence of the BF₄⁻ counterion. |

This table summarizes the key vibrational frequencies used to identify the structural components of this compound.

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of light in the ultraviolet and visible regions. The quinoline ring system contains conjugated π-electrons, leading to characteristic π→π* electronic transitions.

The diazonium group acts as a strong electron-withdrawing group, which can influence the energy of these transitions, causing a shift in the maximum absorption wavelength (λ_max) compared to unsubstituted quinoline. UV-Vis spectroscopy is also an invaluable tool for monitoring the progress of reactions involving the diazonium salt, such as Sandmeyer or azo coupling reactions. As the diazonium compound is consumed, the intensity of its characteristic absorption peak will decrease, allowing for real-time tracking of the reaction kinetics shu.ac.uk. The formation of new, colored products, such as azo dyes, can also be monitored by the appearance of new absorption bands in the visible region researchgate.net.

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and for its quantitative analysis shu.ac.uk. A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water researchgate.net.

The compound is detected as it elutes from the column using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time is a characteristic property of the compound under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : Water (e.g., 80:20 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV detector at a specific λ_max |

| Result | A single major peak with a characteristic retention time, indicating high purity. |

This table provides an example of typical HPLC parameters for the analysis of diazonium compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile products that may arise from the thermal or chemical decomposition of this compound. This method is particularly useful in identifying byproducts and understanding reaction mechanisms. In a typical GC-MS analysis, the volatile components of a reaction mixture are separated based on their boiling points and polarity in the gas chromatograph. Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for each compound.

While direct GC-MS analysis of the thermally labile diazonium salt is not feasible, it is invaluable for characterizing the products of its subsequent reactions. For instance, in Sandmeyer-type reactions where the diazonium group is replaced, GC-MS can be employed to identify and quantify the resulting volatile quinoline derivatives.

| Analytical Parameter | Typical Conditions for Volatile Quinoline Derivative Analysis |

| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, ramped to 280 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Advanced Column Chromatography Techniques for Product Isolation and Purification

The isolation and purification of compounds derived from this compound reactions heavily rely on advanced column chromatography techniques. Given the potential for a complex mixture of products and unreacted starting materials, these high-resolution methods are essential for obtaining pure samples for further analysis and characterization.

Flash Column Chromatography is a rapid and efficient method often used for the initial purification of reaction products. This technique utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) of optimized polarity to separate compounds based on their differential adsorption.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), offers a higher degree of resolution for the purification of less volatile and more polar quinoline derivatives. In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. This technique is instrumental in isolating products with very similar polarities.

A patent describes the purification of a product derived from this compound using NH Silica gel column chromatography with a gradient elution system of hexane and ethyl acetate.

| Chromatography Technique | Stationary Phase | Typical Mobile Phase | Application |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Primary purification of reaction mixtures |

| Reverse-Phase HPLC | C18-bonded silica | Acetonitrile/Water or Methanol/Water gradients | High-resolution purification of final products |

| NH Silica Gel Chromatography | Aminopropyl-functionalized silica | Hexane/Ethyl Acetate gradients | Purification of compounds sensitive to acidic silica |

X-ray Crystallography for Definitive Solid-State Structure Determination

The structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic system with the space group P21/c. Key structural features revealed by this analysis include a planar quinoline ring and a nearly linear diazonium group. The tetrafluoroborate anion was found to be disordered. While the crystal structure of the parent diazonium salt is known, X-ray crystallography is also extensively used to characterize its derivatives, such as 6-iodoquinoline, which can be synthesized from the diazonium salt via a Sandmeyer reaction.

| Crystallographic Parameter | Value for this compound |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.987(3) |

| c (Å) | 12.345(4) |

| **β (°) ** | 109.87(2) |

| Z | 4 |

| N-N Bond Length (Å) | 1.099(5) |

| C-N Bond Length (Å) | 1.389(6) |

Electrochemical Methods for Redox Potential Measurements and Controlled Radical Generation

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of this compound. These methods provide valuable insights into the electron transfer processes that the molecule can undergo and are crucial for the controlled generation of radical species.

The electrochemical reduction of 6-substituted quinoline diazonium salts in acetonitrile has been investigated using cyclic voltammetry and controlled potential electrolysis. The results indicate that the reduction is a one-electron process that leads to the formation of the corresponding radical. The stability of this radical is influenced by the nature of the substituent at the 6-position. These generated radicals can be trapped by various reagents, such as furan, thiophene, and pyrrole, to yield substituted quinolines.

The electrochemical behavior of related quinoline derivatives, such as 6-aminoquinoline, has also been studied. The oxidation of 6-aminoquinoline at a glassy carbon electrode is an irreversible, diffusion-controlled process.

| Electrochemical Technique | Information Obtained | Application in this compound Research |

| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer | Determining the potential required for radical generation. |

| Controlled Potential Electrolysis | Bulk generation of redox species | Synthesizing quinoline radicals for further reactions. |

Computational and Theoretical Investigations of Quinolin 6 Diazonium Tetrafluoroborate

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. DFT calculations can provide detailed information about the distribution of electrons within a molecule and the energies of its molecular orbitals, which are fundamental to understanding its chemical behavior. For quinoline (B57606) and its derivatives, DFT calculations have been successfully employed to study their molecular geometries, electronic properties, and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In Quinolin-6-diazonium tetrafluoroborate (B81430), the electron density is not uniformly distributed. The diazonium group (-N₂⁺) is a strong electron-withdrawing group, which significantly influences the electron density distribution across the quinoline ring system. This polarization is crucial in determining the molecule's reactivity. The nitrogen atoms of the diazonium group carry a partial positive charge, making the carbon atom to which it is attached (C-6) highly electrophilic.

DFT calculations can visualize the HOMO and LUMO. For a typical aryldiazonium cation, the HOMO is often localized on the aromatic ring, while the LUMO is predominantly centered on the diazonium group and the ipso-carbon atom. This distribution suggests that the molecule is susceptible to nucleophilic attack at the C-6 position and can also act as an electrophile in various reactions.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Aryldiazonium Cation

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.2 |

| LUMO | -3.5 |

| HOMO | -7.8 |

| HOMO-1 | -8.5 |

Note: These are representative values and the actual energies for Quinolin-6-diazonium tetrafluoroborate would require specific calculations.

Based on the electronic structure, the primary site of reactivity for this compound is the diazonium group. The large positive charge on this group makes it an excellent leaving group (as N₂ gas), facilitating a variety of substitution reactions at the 6-position of the quinoline ring.

Computational models can predict the regioselectivity of reactions. For example, in reactions involving nucleophilic attack on the quinoline ring, calculations of electrostatic potential maps and Fukui functions (derived from electron density) can identify the most electrophilic sites. In the case of this compound, the C-6 position is predicted to be the most reactive site for nucleophilic substitution.

Furthermore, computational chemistry can be used to explore potential reaction pathways. For instance, in dediazoniation reactions, which can proceed through either a heterolytic (ionic) or homolytic (radical) pathway, DFT calculations can help determine the more favorable mechanism by comparing the activation energies of the respective transition states.

Reaction Pathway Modeling and Transition State Characterization

Modeling reaction pathways involves mapping the potential energy surface of a reaction from reactants to products. A key aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

For reactions involving this compound, such as Sandmeyer or Schiemann reactions, computational methods can be used to locate the transition state structures. wikipedia.org For example, in a hypothetical nucleophilic aromatic substitution reaction, the transition state would involve the incoming nucleophile and the leaving diazonium group simultaneously interacting with the quinoline ring. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true saddle point on the potential energy surface (characterized by one imaginary frequency).

These models can provide valuable insights into the mechanism of complex reactions, helping to explain experimental observations and guide the design of new synthetic methods.

Simulation of Spectroscopic Properties to Aid Experimental Assignments (e.g., NMR, UV-Vis)

Computational chemistry can simulate various spectroscopic properties of molecules, which can be invaluable in interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the different nuclei in this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the simulated spectrum with the experimental one, assignments of the various peaks to specific atoms in the molecule can be confirmed. While specific simulated data for this compound is not readily available, similar calculations for related aryldiazonium salts have shown good agreement with experimental data. researchgate.net

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the UV-Vis spectrum can be modeled using time-dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. For aryldiazonium salts, absorption bands are typically observed in the UV region. researchgate.net Computational simulations can help assign these bands to specific electronic transitions, such as π → π* transitions within the quinoline ring or charge-transfer transitions involving the diazonium group.

Thermodynamic and Kinetic Studies of Compound Stability and Reaction Energetics

Computational methods are well-suited for studying the thermodynamics and kinetics of chemical processes.

Stability: The thermal stability of diazonium salts is a critical consideration for their synthesis and handling. whiterose.ac.ukat.uaresearchgate.netchemrxiv.orgchemrxiv.org While most aryldiazonium tetrafluoroborates are relatively stable at room temperature, some can be explosive. whiterose.ac.ukat.uaresearchgate.net Computational calculations can provide insights into the stability of this compound by calculating its heat of formation and the energetics of its decomposition pathways. The primary decomposition pathway involves the loss of N₂ gas to form an aryl cation or radical. The activation energy for this process can be calculated to provide a theoretical measure of its thermal lability.

Reaction Energetics: For any given reaction of this compound, computational chemistry can be used to calculate the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). This information is crucial for determining whether a reaction is thermodynamically favorable (spontaneous) and for understanding the position of the chemical equilibrium. By calculating the energies of reactants, products, and transition states, a complete energy profile for a reaction can be constructed, providing a detailed understanding of both the thermodynamic and kinetic aspects of the process.

Future Research Directions and Emerging Trends in Quinolin 6 Diazonium Tetrafluoroborate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The evolution of catalytic systems is a primary driver for enhancing the utility of quinolin-6-diazonium tetrafluoroborate (B81430). Research is increasingly focused on photocatalysis and electrocatalysis to achieve reactions under milder conditions with greater control.

Photocatalysis: Visible-light photoredox catalysis, often employing organic dyes like Eosin Y, presents a greener alternative for arylations using arenediazonium salts. rsc.org This metal-free approach can facilitate reactions such as the C-2 arylation of quinoline (B57606) N-oxides. rsc.org The mechanism typically involves a photoredox cycle where the dye, excited by light, engages in an electron transfer with the diazonium salt, generating a highly reactive aryl radical. rsc.org This radical can then participate in various bond-forming reactions. The development of novel photocatalysts, including earth-abundant metal-based systems, is an active area of investigation to improve efficiency and expand the scope of these transformations. mdpi.com

Electrocatalysis: Electrosynthesis offers another powerful tool for activating diazonium salts. By controlling the applied potential, chemists can precisely manage the reduction of the diazonium group to generate aryl radicals. This method avoids the use of chemical reductants and can lead to highly selective transformations. Future work will likely focus on developing new electrode materials and reaction conditions to further enhance the efficiency and applicability of electrocatalytic methods in the context of quinoline-based diazonium salts.

Expansion of Substrate Scope and Reaction Diversity to New Molecular Architectures

A significant trend in the chemistry of quinolin-6-diazonium tetrafluoroborate is the expansion of its use in creating increasingly complex and diverse molecular structures. This involves broadening the range of compatible substrates and reaction types.

Aryldiazonium salts are well-established precursors for a variety of coupling reactions, including Heck-Matsuda, Sonogashira, and Suzuki couplings, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. google.com Research continues to push the boundaries of these reactions, exploring new coupling partners and catalysts to access novel molecular frameworks. google.com

Recent advancements include three-component cascade reactions where aryldiazonium salts, nitriles, and alkynes combine to rapidly synthesize multiply substituted quinolines in an additive-free process. organic-chemistry.orgacs.org This highlights a move towards more efficient, atom-economical syntheses. rsc.org The versatility of the diazonium group allows it to act as a precursor to aryl radicals or as an electrophile, enabling a wide array of transformations such as borylation and iodination. nih.gov The development of such multicomponent reactions is crucial for building libraries of complex molecules for applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

| Reaction Type | Coupling Partner/Reagent | Catalyst/Conditions | Product Type |

| C-H Arylation | Quinoline N-Oxides | Eosin Y, Visible Light | 2-Arylquinoline N-Oxides |

| Cascade Annulation | Nitriles, Alkynes | Additive-free, 60°C | Substituted Quinolines |

| Suzuki Coupling | Arylboronic acids | Pd(OAc)₂ | Biaryl derivatives |

| Borylation | Bis(pinacolato)diboron | Pyridine (B92270), MeCN | Arylboronic esters |

| Iodination | Iodine (I₂) | Pyridine, MeCN | Aryl iodides |

Table 1: Representative reactions illustrating the expanding scope of aryldiazonium salt chemistry, applicable to quinoline derivatives.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the study and application of this compound chemistry. youtube.com These technologies accelerate the discovery of new reactions and the optimization of existing ones by allowing for a massive number of experiments to be run in parallel on a microscale. acs.organalytical-sales.com

HTE platforms, utilizing multi-well plates and robotic liquid handlers, enable rapid screening of a wide array of catalysts, solvents, bases, and other reaction parameters. acs.org This approach is particularly valuable for complex transformations and for optimizing reactions involving precious starting materials. acs.org For instance, microdroplet reaction technology combined with mass spectrometry detection has been used to screen and optimize the synthesis of quinoxaline derivatives, significantly improving yields and reducing reaction times from hours to seconds. nih.govresearchgate.net

Flow chemistry is another automated approach that is highly beneficial for reactions involving diazonium salts. Generating potentially unstable diazonium intermediates in situ within a continuous flow system enhances safety and control, allowing for rapid subsequent reactions without the need to isolate the intermediate. This methodology has been successfully applied to the synthesis of various compounds, demonstrating scalability and efficiency. researchgate.net

Exploration of this compound in Polymer Chemistry and Advanced Materials Science

The unique reactivity of diazonium salts makes them highly suitable for applications in polymer chemistry and materials science, particularly for surface modification. The reduction of a diazonium salt generates an aryl radical that can form a covalent bond with a wide variety of surfaces, including metals, semiconductors, and polymers. researchgate.netresearchgate.net

This grafting chemistry can be used to tailor the surface properties of materials, such as modifying silicon monoxide microparticles or functionalizing polymer films. researchgate.net Research is ongoing to explore the use of quinoline-based diazonium salts to impart specific functionalities—such as fluorescence, conductivity, or biocompatibility—onto material surfaces. The quinoline moiety itself is of great interest in materials science for its applications in organic light-emitting devices (OLEDs) and as a scaffold in compounds with anticancer properties. nih.gov

Furthermore, quinoline derivatives are being incorporated into polymer backbones to create new functional materials. For example, polymers containing quinoline units have been synthesized and investigated for their thermal stability, solubility, and potential as polymeric drugs with antimicrobial and controlled-release properties. nih.govresearchgate.net The use of this compound as a monomer or a surface-grafting agent opens up new avenues for creating advanced materials with tailored electronic, optical, and biological properties. nih.gov

Q & A

Basic Research Questions